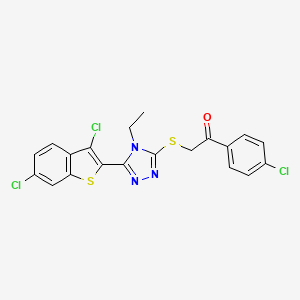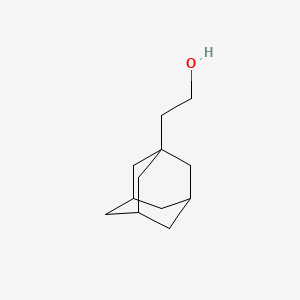
1-Adamantaneethanol
概要
説明
1-Adamantaneethanol, also known as 2-(1-Adamantyl)ethanol, is an organic compound with the empirical formula C12H20O . It has a molecular weight of 180.29 . It is used in research and has been found to influence peptide binding by MHC II .
Synthesis Analysis
This compound has been used in the synthesis of various compounds. For instance, it was used in the synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride, poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene), and adamantine-containing phthalocyanines .Molecular Structure Analysis
The molecular structure of this compound consists of a single oxygen atom and twelve carbon atoms forming a cage-like structure, with twenty hydrogen atoms attached .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that unsaturated adamantane derivatives, which could potentially include this compound, have high reactivity. This offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .科学的研究の応用
Liquid Crystalline and Amorphous Molecular Systems : Adamantane has been used as a core for synthesizing liquid crystalline and amorphous molecular systems. These systems exhibit different mesophases, such as smectic A, cholesteric, and nematic, depending on the side arm used. The four-arm systems of these molecules tend to have elevated glass transition temperatures and are capable of vitrification upon thermal quenching (Chen et al., 1995).
Nitration Reactions : Adamantane reacts with nitronium tetrafluoroborate to produce 1-nitroadamantane. This reaction also leads to the formation of 1-adamantanol and other byproducts, illustrating the reactivity of adamantane in nitration processes (Olah et al., 1993).
Energy Transfer in Polyrotaxanes : In a study of polyrotaxanes consisting of α-cyclodextrins bearing naphthyl moieties and a polyethylene glycol chain with adamantane groups, it was found that adamantanol acts as a competitive binder, affecting energy transfer processes (Tamura & Ueno, 2000).
Biocatalytic Oxidation : The use of directing groups has enhanced the biocatalytic oxidation of adamantane structures. This has implications for the selective and efficient oxidation of unactivated adamantyl C-H bonds, leading to the formation of hydroxy adamantane derivatives (Sarkar et al., 2016).
Medicinal Chemistry Applications : Adamantane derivatives, including 1-adamantaneethanol, are significant in medicinal chemistry. They are utilized for their unique pharmacokinetic properties, hydrophobic effects, and as structural components in ion channels and rigid scaffolds for drug design (Lamoureux & Artavia, 2010).
Clinical Drug Development : Adamantane derivatives are foundational in the development of various drugs for treatments ranging from antiviral to antidiabetic medications. These compounds have been vital in therapies for diseases like Alzheimer's and Parkinson's (Spilovska et al., 2016).
Drug Delivery Systems and Surface Recognition : Adamantane is instrumental in the design of drug delivery systems and surface recognition studies. Its application in liposomes, cyclodextrins, and dendrimers offers promising prospects in targeted drug delivery and biomedical applications (Štimac et al., 2017).
作用機序
Target of Action
1-Adamantaneethanol is a hapten . Haptens are small molecules that can elicit an immune response only when attached to a large carrier such as a protein.
Mode of Action
As a hapten, it is known to influence peptide binding by major histocompatibility complex (mhc) ii . MHC II molecules are proteins on the surface of antigen-presenting cells that bind to foreign peptides (antigens) and present them to T cells, thereby triggering an immune response .
Biochemical Pathways
It has been used in the synthesis of various compounds, including 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride , poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene) , and adamantine-containing phthalocyanines . These compounds have diverse applications, suggesting that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
Its molecular weight (18029 g/mol) and structure suggest that it may be well-absorbed and distributed in the body
Result of Action
As a hapten, it may induce an immune response when bound to a protein carrier . This could potentially lead to the production of antibodies against the hapten-carrier complex, marking it for destruction by the immune system .
Safety and Hazards
将来の方向性
While specific future directions for 1-Adamantaneethanol were not found in the search results, it’s worth noting that research in adamantane chemistry, particularly involving double-bonded adamantane derivatives, is a promising field. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
生化学分析
Biochemical Properties
It is known that 1-Adamantaneethanol can influence peptide binding by MHC II , suggesting that it may interact with certain enzymes, proteins, and other biomolecules
Cellular Effects
Given its potential to influence peptide binding by MHC II , it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-(1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211465 | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-11-5, 71411-98-8 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decaneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decaneethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B7756705.png)
![2-chloro-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B7756706.png)
![2-hexyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B7756709.png)
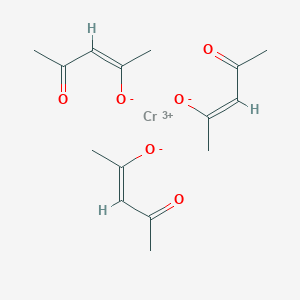

![3-[(2E)-2-{[4-HYDROXY-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]QUINOXALIN-2-OL](/img/structure/B7756752.png)
![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B7756755.png)
![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B7756762.png)
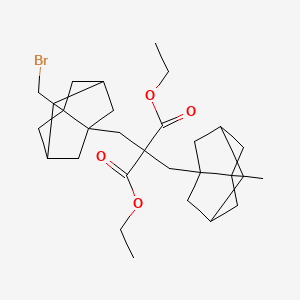
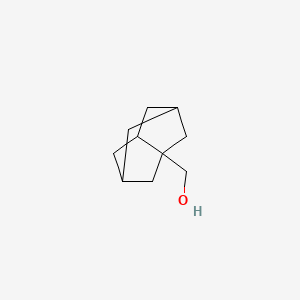
![ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B7756785.png)
![METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE](/img/structure/B7756791.png)
